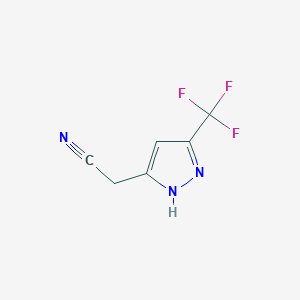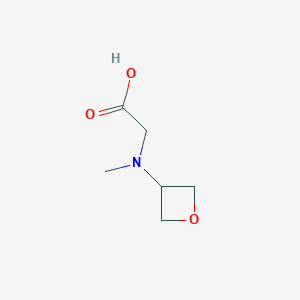
2-Fluoro-2-(4-methoxyphenyl)propan-1-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular formula is C10H14FNO and the molecular weight is 183.22 g/mol .Chemical Reactions Analysis
The compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .Applications De Recherche Scientifique
Sigma Receptor Ligands
Research has identified stereo isomeric 2-aryl-2-fluoro-cyclopropan-1-amines as a new class of σ receptor ligands, demonstrating different selectivity for the two subtypes of the receptor. Compounds substituted at the 4-position, including trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, have shown to be much more active than their 3-substituted isomers, with one being the most potent σ1 receptor ligand identified in the study (Schinor et al., 2020).
Synthesis of Optical Active Intermediates
(R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, was synthesized from d-alanine using a simple route, which involved protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection. This process yielded a 65% overall yield, demonstrating an efficient method for producing this intermediate (Fan et al., 2008).
Antimicrobial Activity
A study synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and evaluated their antimicrobial activity. Among the derivatives, some showed excellent activity compared to other derivatives, indicating the potential of these compounds in antimicrobial applications (Puthran et al., 2019).
Serotonin 1A Receptors in Alzheimer's Disease
A selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study found significant decreases in receptor densities in key brain areas, correlating these decreases with worsening clinical symptoms (Kepe et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIKFZOCGYWPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




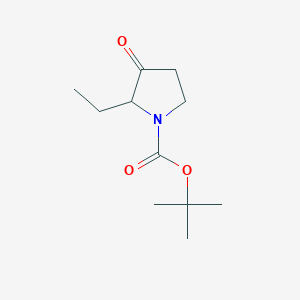
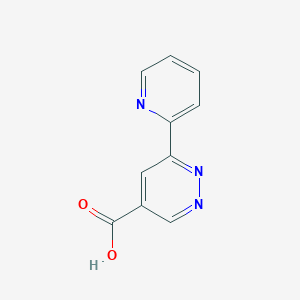
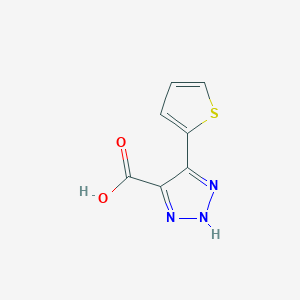

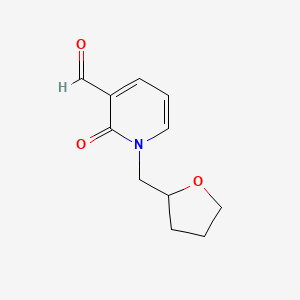
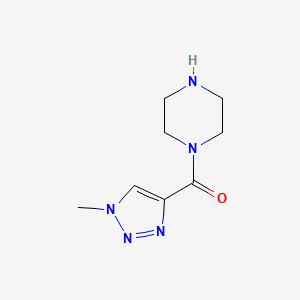
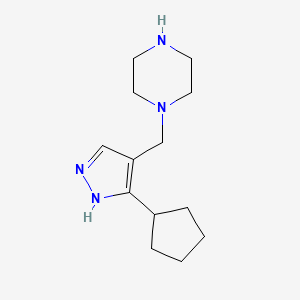
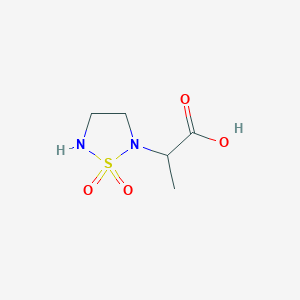
![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)


